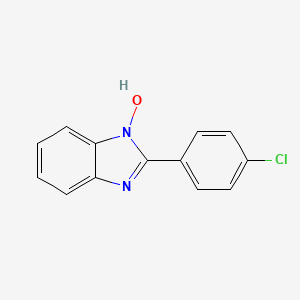

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (CBPB) is an aromatic heterocyclic compound that belongs to the class of benzimidazoles. CBPB is a white to off-white crystalline powder that is poorly soluble in water and is stable under normal laboratory conditions. It has a molecular weight of 270.7 g/mol and a melting point of 178-182°C. CBPB is used in a variety of scientific and industrial applications, including organic synthesis, biochemical and physiological research, and drug development.

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies

Research on benzimidazole derivatives, including those similar to 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, has focused on their synthesis, structural, and spectroscopic properties. Studies have utilized techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy to understand their molecular structure, stabilized by hydrogen bonding and π-π interactions. These investigations are foundational for exploring the properties and applications of these compounds in various scientific and technological contexts (Saral, Özdamar, & Uçar, 2017).

Agricultural Applications

In agriculture, benzimidazole derivatives have been used for the prevention and control of fungal diseases. The development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for benzimidazole-based fungicides represents a significant advancement. These systems offer improved release profiles, reduced environmental and human toxicity, and enhanced efficacy against plant diseases (Campos et al., 2015).

Corrosion Inhibition

The corrosion inhibition potential of benzimidazole derivatives on materials like carbon steel in acidic environments highlights their importance in industrial applications. These studies combine theoretical and experimental approaches to demonstrate the compounds' efficiency in protecting materials against corrosion, contributing to their potential applications in material preservation and industrial maintenance (Rouifi et al., 2020).

Material Science

In material science, the differences between various benzimidazole derivatives, including those related to 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, have been explored using terahertz time-domain spectroscopy and density functional theory. These studies provide insights into the molecular configurations' impact on their physical properties, which is crucial for designing new materials with specific characteristics (Song et al., 2018).

Antimicrobial and Anticancer Research

Benzimidazole derivatives have also been investigated for their antimicrobial and anticancer activities. These studies aim to design and synthesize new compounds with improved bioactivity against various bacterial strains and cancer cell lines, contributing to the development of novel therapeutic agents (Chimirri et al., 1991).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various proteins involved in chromatin architecture and dna metabolism , and in the conversion of dihydroorotate to orotate with quinone as an electron acceptor .

Biochemical Pathways

Related compounds have been found to affect the base excision repair (ber) pathway and the pathway converting dihydroorotate to orotate . These pathways play crucial roles in DNA repair and pyrimidine biosynthesis, respectively.

Pharmacokinetics

A related compound, (2-(4-chlorophenyl)-quinolin-4-yl)(piperidine-2-yl)methanol, has been reported to be orally bioavailable and readily penetrates the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol. For instance, the persistence of related compounds in the environment, their tendency to accumulate in fatty tissues, and their resistance to rapid metabolism can all impact their bioavailability and toxicity .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16(13)17/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSVDCHVJXMNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)

![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)